N-o-Tolyl-[1,3,5]triazine-2,4-diamine
Description
Significance of 1,3,5-Triazine (B166579) Scaffolds in Advanced Organic and Materials Chemistry
The 1,3,5-triazine, or s-triazine, ring is a six-membered aromatic heterocycle with three nitrogen atoms and three carbon atoms in an alternating arrangement chemicalbook.comfluorochem.co.uk. This structure imparts a unique combination of properties, including thermal stability, and the ability to participate in a range of chemical reactions, making it a valuable synthon in both organic and materials chemistry scbt.com. The symmetrical nature of the 1,3,5-triazine core and the presence of electron-withdrawing nitrogen atoms make the carbon atoms susceptible to nucleophilic substitution, a feature that is extensively utilized in the synthesis of a diverse range of derivatives semanticscholar.org.
In the realm of advanced organic chemistry , 1,3,5-triazine scaffolds are integral to the synthesis of various bioactive molecules. They are found in pharmaceuticals, herbicides, and dyes semanticscholar.orgscbt.com. The ability to functionalize the triazine ring at its three carbon positions allows for the precise tuning of a molecule's biological activity chemicalbook.com.
In materials chemistry , the 1,3,5-triazine unit is a key component in the design of functional materials. Its planar structure and ability to form strong intermolecular interactions, such as hydrogen bonding and π-π stacking, make it an excellent candidate for the construction of supramolecular assemblies, liquid crystals, and organic frameworks scbt.comscbt.com. Furthermore, triazine-based materials have shown promise in applications such as organic light-emitting diodes (OLEDs) and as corrosion inhibitors scbt.comchemicalbook.com.
Contextualization of N-o-Tolyl-scbt.comscbt.comchemicalbook.comtriazine-2,4-diamine within Diaminotriazine Chemistry
N-o-Tolyl- scbt.comscbt.comchemicalbook.comtriazine-2,4-diamine belongs to the diaminotriazine class of compounds, which are characterized by the presence of two amino groups attached to the triazine ring. Diaminotriazines are a significant subclass of triazine derivatives with a rich history in medicinal chemistry. For instance, the diaminotriazine moiety is a key pharmacophore in a number of drugs, including the antibacterial trimethoprim and the anticancer drug, altretamine.
The specific compound, N-o-Tolyl- scbt.comscbt.comchemicalbook.comtriazine-2,4-diamine, features an ortho-tolyl group (a toluene substituent at the ortho position) attached to one of the amino nitrogens. The presence of this bulky and lipophilic group can significantly influence the molecule's properties, such as its solubility, steric hindrance, and biological activity, when compared to simpler diaminotriazines scbt.com. The tolyl group can affect how the molecule interacts with biological targets, potentially leading to unique pharmacological profiles.
Overview of Current Research Trajectories and Key Academic Challenges for Triazine Derivatives
Current research on triazine derivatives is vibrant and multifaceted, with several key trajectories:
Drug Discovery: A major focus remains on the development of new therapeutic agents. Researchers are exploring triazine derivatives for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents chemicalbook.comchemicalbook.com. The challenge lies in designing molecules with high potency and selectivity for their biological targets while minimizing off-target effects and toxicity.
Materials Science: The development of novel materials with tailored electronic, optical, and mechanical properties is another significant area. This includes the design of new polymers, porous organic frameworks, and liquid crystals for applications in electronics, sensing, and energy storage scbt.com. A key challenge is the precise control over the self-assembly and long-range ordering of these molecules to achieve the desired material properties.
Catalysis: Triazine-based ligands are being investigated for their ability to coordinate with metal ions to form catalysts for a variety of organic transformations. The electronic properties of the triazine ring can be tuned to modulate the reactivity of the metal center.
"Green" Synthesis: There is a growing emphasis on developing more environmentally friendly and efficient methods for the synthesis of triazine derivatives scbt.com. This includes the use of microwave-assisted synthesis and one-pot reactions to reduce reaction times and solvent usage.
A significant academic challenge is the limited availability of detailed research on specific, less common triazine derivatives like N-o-Tolyl- scbt.comscbt.comchemicalbook.comtriazine-2,4-diamine. While the broader class of compounds is well-studied, focused investigations into the unique properties and potential applications of individual analogues are often lacking.
Structure
3D Structure
Properties
IUPAC Name |
2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5/c1-7-4-2-3-5-8(7)14-10-13-6-12-9(11)15-10/h2-6H,1H3,(H3,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTQIRCDUIAJTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC=NC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351615 | |
| Record name | N-o-Tolyl-[1,3,5]triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821560 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
58759-26-5 | |
| Record name | N-o-Tolyl-[1,3,5]triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry
Classical and Contemporary Approaches to 1,3,5-Triazine (B166579) Ring Formation
The foundational approaches to constructing the 1,3,5-triazine scaffold are well-documented in organic chemistry. These methods have been refined over time to improve efficiency, yield, and substrate scope, leading to a range of contemporary strategies for the synthesis of complex triazine derivatives.
Nucleophilic Substitution Reactions of Halogenated Triazines (e.g., Cyanuric Chloride)
One of the most prevalent and versatile methods for the synthesis of substituted triazines involves the sequential nucleophilic substitution of chlorine atoms in 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. The reactivity of the chlorine atoms on the triazine ring is attenuated with each successive substitution, allowing for controlled, stepwise introduction of different nucleophiles by carefully managing the reaction temperature.
The synthesis of N-aryl-substituted diaminotriazines via this method typically involves a two-step process. In the first step, one chlorine atom of cyanuric chloride is substituted with an amine, such as o-toluidine, at a low temperature, often between 0 and 5°C. The resulting dichlorotriazine intermediate is then reacted with a second amine at a higher temperature, typically room temperature or above, to yield the desired disubstituted product. The final chlorine atom can be substituted at even higher temperatures if a trisubstituted triazine is desired. The use of a base, such as sodium carbonate or a tertiary amine, is common to neutralize the hydrochloric acid generated during the reaction. clockss.orgrsc.org
A general protocol for the synthesis of di- and tri-substituted s-triazine derivatives highlights the importance of temperature control to avoid multiple substitutions in a single step. For the introduction of an amine, the reaction is often carried out at 0°C. nih.gov
| Step | Reactant | Nucleophile | Temperature | Product |
| 1 | Cyanuric Chloride | o-Toluidine | 0-5 °C | 4-chloro-6-(o-tolylamino)-1,3,5-triazin-2-amine |
| 2 | 4-chloro-6-(o-tolylamino)-1,3,5-triazin-2-amine | Ammonia (B1221849) | Room Temperature | N-o-Tolyl- researchgate.netclockss.orggoogle.comtriazine-2,4-diamine |
Cyclotrimerization Reactions of Nitriles, Amides, and Amidines
The cyclotrimerization of nitriles is a fundamental method for the synthesis of symmetrically substituted 1,3,5-triazines. This reaction can be catalyzed by acids, bases, or metals. While this approach is highly effective for producing triazines with identical substituents, its application for the synthesis of unsymmetrically substituted triazines like N-o-Tolyl- researchgate.netclockss.orggoogle.comtriazine-2,4-diamine is less direct and often requires a multi-step strategy or the use of different nitrile precursors in a controlled manner.
More relevant to the synthesis of diaminotriazines is the reaction involving dicyandiamide (B1669379) (a dimer of cyanamide) with nitriles. This method provides a direct route to 2,4-diamino-6-substituted-1,3,5-triazines. The reaction is typically carried out under heating, and in recent years, microwave irradiation has been employed to significantly reduce reaction times and improve yields. researchgate.netrsc.org
One-Pot Synthetic Protocols for Diaminotriazine Derivatives
To enhance synthetic efficiency and reduce waste, one-pot methodologies for the synthesis of diaminotriazine derivatives have been developed. These protocols combine multiple reaction steps into a single procedure without the isolation of intermediates.
One such approach involves a three-component reaction of cyanoguanidine, an aromatic aldehyde, and an arylamine. This acid-catalyzed condensation is followed by treatment with a base, which induces a Dimroth rearrangement and subsequent dehydrogenative aromatization to yield 6,N2-diaryl-1,3,5-triazine-2,4-diamines. This method is particularly amenable to microwave-assisted conditions, further streamlining the synthesis. While this specific example leads to a diaryl product, the underlying principle can be adapted for the synthesis of other N-substituted diaminotriazines.
Advanced Synthetic Strategies for N-o-Tolyl-researchgate.netclockss.orggoogle.comtriazine-2,4-diamine and Analogs
Building upon classical methods, a range of advanced synthetic strategies have been developed to provide more efficient and versatile routes to N-o-Tolyl- researchgate.netclockss.orggoogle.comtriazine-2,4-diamine and its analogs. These modern techniques often offer advantages in terms of reaction times, yields, and functional group tolerance.
Metal-Catalyzed Methodologies (e.g., Copper-Catalyzed Reactions)
Copper-catalyzed reactions have emerged as a powerful tool in the synthesis of nitrogen-containing heterocycles, including 1,3,5-triazines. An efficient copper-catalyzed synthesis of substituted 2,4-diamino-1,3,5-triazines has been developed from 1,1-dibromoalkenes and biguanides under mild conditions. This method demonstrates good functional group tolerance. researchgate.net
Furthermore, Cu(OAc)2 has been shown to be an effective catalyst for the dehydrogenative synthesis of 1,3,5-triazine derivatives through the oxidative coupling of amidine hydrochlorides and alcohols in the presence of air. nih.gov These copper-catalyzed approaches offer alternative pathways to the construction of the triazine ring and the introduction of various substituents.
| Catalyst | Reactants | Product Type | Reference |
| Copper | 1,1-Dibromoalkenes and Biguanides | Substituted 2,4-diamino-1,3,5-triazines | researchgate.net |
| Cu(OAc)2 | Amidine hydrochlorides and Alcohols | 1,3,5-Triazine derivatives | nih.gov |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has gained significant traction as a green and efficient alternative to conventional heating methods. The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles.
The synthesis of 2,4-diamino-1,3,5-triazines has been successfully achieved through the reaction of dicyandiamide with nitriles under microwave irradiation. This method is considered a green procedure due to the reduction in solvent use, short reaction times, and simplified purification. researchgate.netrsc.org A two-step synthesis of 6-aryl-2,4-diamino-1,3,5-triazines has been reported where the intermediate biguanide (B1667054) derivatives were synthesized under microwave irradiation for 10 minutes at 130°C, with final product yields ranging from 16-86%. ijpras.com This approach demonstrates the potential for the rapid and efficient synthesis of a library of diaminotriazine derivatives, including N-o-Tolyl- researchgate.netclockss.orggoogle.comtriazine-2,4-diamine.
Solid-Supported Synthesis Approaches
The synthesis of 2,4-diamino-1,3,5-triazine derivatives, including N-o-Tolyl- chim.itnih.govmdpi.comtriazine-2,4-diamine, can be efficiently achieved using solid-phase techniques. acs.orgresearchgate.net This methodology offers significant advantages in terms of purification and the potential for combinatorial library synthesis. The general strategy involves immobilizing a triazine precursor onto a solid support, typically a resin, followed by sequential chemical modifications and subsequent cleavage of the final product from the support. acs.org
A common approach begins with the capture of 2,4-dichloro-1,3,5-triazine (B113473) by a resin-bound amine. researchgate.net This is followed by a nucleophilic substitution reaction where the second chlorine atom is displaced by an amine, in this case, o-toluidine. The final step involves cleaving the diamino-triazine product from the resin, usually under mild acidic conditions. researchgate.net This method allows for the preparation of a diverse library of 2,4-diamino-1,3,5-triazine compounds in high purity without the need for extensive purification steps. researchgate.net
Another solid-supported approach involves capturing monoarylsubstituted triazines directly from a crude reaction mixture onto a resin. This simplifies the purification process significantly, as unreacted reagents and byproducts can be washed away before the final product is cleaved from the solid support. acs.org The "tea-bag" methodology is one such technique used for the parallel synthesis of these compounds. acs.org
Table 1: Overview of a General Solid-Phase Synthesis Scheme
| Step | Description | Key Reagents/Conditions |
|---|---|---|
| 1. Resin Functionalization | An amine is attached to a solid support (resin). | Resin, appropriate linker, amine |
| 2. Triazine Capture | The resin-bound amine reacts with a di- or tri-chlorotriazine. | 2,4,6-Trichlorotriazine (Cyanuric chloride) |
| 3. Nucleophilic Substitution | The remaining chlorine atoms are sequentially substituted. | Various amines (e.g., o-toluidine) |
| 4. Cleavage | The final product is cleaved from the solid support. | Mild acidic conditions (e.g., TFA) |
Considerations for Regioselectivity and Stereochemical Control in Triazine Synthesis
The synthesis of unsymmetrically substituted triazines like N-o-Tolyl- chim.itnih.govmdpi.comtriazine-2,4-diamine requires precise control over the reaction to ensure the desired arrangement of substituents, a concept known as regioselectivity. The primary precursor for most triazine derivatives is 2,4,6-trichlorotriazine, commonly known as cyanuric chloride. nih.govmdpi.com
The three chlorine atoms on the cyanuric chloride ring exhibit different reactivities, which can be exploited to achieve regioselective substitution. The substitution of the first chlorine atom is typically carried out at a low temperature, around 0 °C. nih.govmdpi.com The second chlorine atom can then be replaced by reacting the resulting dichlorotriazine with a different nucleophile at room temperature. mdpi.com Finally, the third chlorine can be substituted at elevated temperatures. nih.gov By carefully controlling the reaction temperature and the order of addition of nucleophiles (in this case, ammonia or a protected amine, followed by o-toluidine), the 2,4-diamino substitution pattern can be selectively obtained.
Stereochemical control is less of a concern for N-o-Tolyl- chim.itnih.govmdpi.comtriazine-2,4-diamine itself, as it does not possess chiral centers. However, a relevant stereochemical aspect in diaminotriazine systems is the rotational barrier around the C-N bond connecting the amino groups to the triazine ring. Variable temperature NMR experiments on similar 2,4-diamino-1,3,5-triazine derivatives have been used to calculate the free energy of activation for this rotation. researchgate.net This restricted rotation can lead to the existence of different conformers, which may be a consideration in molecular recognition and binding applications.
Integration of Green Chemistry Principles in Triazine Derivative Synthesis
Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. The synthesis of triazine derivatives has benefited significantly from the application of green chemistry principles, which aim to reduce waste, energy consumption, and the use of hazardous substances. chim.itmdpi.com
Microwave-assisted synthesis has emerged as a powerful tool for the green preparation of 1,3,5-triazines. researchgate.netnih.gov Microwave irradiation provides rapid and efficient heating, leading to dramatically shorter reaction times and often higher yields compared to conventional heating methods. chim.itresearchgate.net For instance, the preparation of 6-substituted-2,4-diamino-1,3,5-triazines can be achieved by reacting cyanoguanidine with nitriles under microwave irradiation, often in the absence of a solvent or with minimal solvent use. chim.itresearchgate.net This method is considered a green procedure due to reduced energy consumption and simplified work-up procedures. researchgate.netrsc.org
Another green approach is the use of sonochemistry, which utilizes ultrasound to promote chemical reactions. nih.govmdpi.com Sonochemical methods can facilitate the synthesis of 1,3,5-triazine derivatives in as little as five minutes, often using water as a solvent, which is a significant environmental advantage. nih.gov Analysis using green chemistry metrics has shown that sonochemical protocols can be substantially "greener" than classical heating methods. nih.gov
The use of phase-transfer catalysts (PTC), such as tetrabutylammonium (B224687) bromide (TBAB), in conjunction with microwave or ultrasound methods can further enhance reaction efficiency, especially in aqueous media. mdpi.com These catalysts facilitate the transfer of reagents between different phases, accelerating the reaction and enabling the use of more environmentally friendly solvent systems. mdpi.com
Table 2: Comparison of Synthetic Methods for Triazine Derivatives
| Method | Typical Reaction Time | Solvents | Key Advantages |
|---|---|---|---|
| Conventional Heating | 5-24 hours mdpi.comresearchgate.net | Organic solvents (e.g., 1-pentanol, DMF) | Well-established procedures |
| Microwave Irradiation | 2.5-30 minutes chim.itmdpi.com | Solvent-free or minimal solvent (e.g., DMF, DMSO) | Rapid reactions, high yields, energy efficient chim.itresearchgate.net |
| Sonochemistry | 5-35 minutes nih.govmdpi.com | Water, ethanol (B145695) | Short reaction times, use of green solvents nih.gov |
These advancements underscore a shift towards more sustainable and efficient manufacturing of N-o-Tolyl- chim.itnih.govmdpi.comtriazine-2,4-diamine and related compounds, aligning with the broader goals of modern chemical science.
Molecular Structure and Conformational Analysis
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic methods are fundamental in confirming the molecular structure of novel triazine derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique pieces of the structural puzzle.
NMR spectroscopy is a powerful tool for determining the structure of triazine derivatives in solution. researchgate.net
In ¹H NMR spectra of related 6,N²-diaryl-1,3,5-triazine-2,4-diamines, the anisotropic effect of the coplanar triazine π-electron system causes a downfield shift for the signals of protons in the ortho-positions of an aryl ring directly attached to the triazine core. lookchem.comnih.gov The chemical shift of the primary amino group protons is sensitive to the electronic nature of other substituents on the triazine ring. For instance, in a series of 6-aryl-4-cycloamino-1,3,5-triazine-2-amines, these signals were observed between 6.61 ppm and 7.34 ppm, shifting downfield with the presence of electron-withdrawing groups on the 6-aryl substituent. rsc.org
¹³C NMR spectroscopy is particularly diagnostic for the triazine core. The quaternary carbon atoms of the aromatic 1,3,5-triazine (B166579) ring typically show characteristic signals in the downfield region of the spectrum, generally between 163.0 and 170.2 ppm. nih.govrsc.org This distinct chemical shift range is a key identifier for the triazine scaffold in newly synthesized compounds. nih.gov
Two-dimensional NMR techniques like Exchange Spectroscopy (2D EXSY) can be employed to study dynamic processes, such as the rotational energy barriers around the amino-triazine bond. researchgate.net
Table 1: Typical NMR Chemical Shift Ranges for Aryl-Substituted 2,4-Diamino-1,3,5-Triazines
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Primary Amino (NH₂) | 6.6 - 7.4 |
| Aromatic Protons | 7.0 - 8.5 | |
| Methyl Protons (Tolyl) | 2.1 - 2.5 | |
| ¹³C | Triazine Ring Carbons | 163.0 - 170.2 |
| Aromatic Carbons | 110 - 150 |
Note: Data is generalized from studies on related N-aryl and 6-aryl-1,3,5-triazine-2,4-diamine derivatives.
IR spectroscopy is used to identify key functional groups within the molecule. For 2,4-diamino-1,3,5-triazine derivatives, characteristic absorption bands include N-H stretching vibrations for the primary and secondary amino groups, typically observed in the region of 3100-3500 cm⁻¹. Vibrations corresponding to the C=N and C-N bonds within the triazine ring also produce characteristic peaks in the fingerprint region (below 1650 cm⁻¹).
Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are used to determine the molecular weight and elemental composition of the compound. For N-o-Tolyl- rsc.orgresearchgate.netlookchem.comtriazine-2,4-diamine (C₁₀H₁₁N₅), the expected exact mass would be used to confirm its molecular formula. scbt.com The fragmentation pattern observed in the mass spectrum can provide further structural information, showing the loss of specific fragments like the tolyl group or parts of the triazine ring.
Crystallographic Studies and Solid-State Architecture
X-ray crystallography provides definitive proof of molecular structure and offers unparalleled insight into the solid-state arrangement of molecules, including bond parameters and intermolecular interactions.
Crystallographic data from derivatives provide precise measurements of the molecular geometry. Within the 1,3,5-triazine ring, the C-N bond lengths are typically intermediate between standard single and double bonds, indicating significant π-electron delocalization over the heterocyclic system. lookchem.comnih.gov
Table 2: Selected Bond Parameters from a Representative 6-Aryl-1,3,5-triazine-2,4-diamine Derivative
| Parameter | Atoms Involved | Value |
|---|---|---|
| Bond Length | C-N (within triazine ring) | ~1.34 Å |
| C-N (exocyclic amino) | ~1.36 Å | |
| C-C (triazine-aryl) | ~1.48 Å | |
| Bond Angle | N-C-N (within triazine ring) | ~126° |
| C-N-C (within triazine ring) | ~113° |
| Dihedral Angle | Triazine Ring - Aryl Ring | 30-60° |
Note: Data are representative values from published crystal structures of similar compounds.
The solid-state architecture of N-aryl-1,3,5-triazine-2,4-diamines is governed by a network of non-covalent interactions. Hydrogen bonding is a dominant force, with the amino groups serving as hydrogen bond donors and the triazine ring nitrogen atoms acting as acceptors. researchgate.net
A common and highly stable motif involves the formation of centrosymmetric dimers through pairs of N-H⋯N hydrogen bonds, creating a characteristic R²₂(8) graph-set notation. rsc.org These dimers can then link together to form tapes, sheets, or more complex three-dimensional networks. researchgate.netrsc.org
In addition to strong hydrogen bonds, weaker interactions also play a critical role in stabilizing the crystal lattice. These include:
π-π Stacking: Interactions between the electron-rich triazine and aryl rings of adjacent molecules are frequently observed. These interactions help to organize the molecules into columns or stacks within the crystal.
C-H⋯N Interactions: The hydrogen atoms of the aryl or methyl groups can form weak hydrogen bonds with the nitrogen atoms of the triazine ring, further directing the molecular packing. nih.gov
The interplay of these varied intermolecular forces dictates the final crystal packing, resulting in diverse and often complex supramolecular architectures. researchgate.net
Table 3: Common Intermolecular Interactions in N-Aryl-1,3,5-triazine-2,4-diamine Crystals
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | N-H (amino) | N (triazine) | 2.9 - 3.2 |
| π-π Stacking | Triazine/Aryl Ring | Triazine/Aryl Ring | 3.4 - 3.8 (centroid-centroid) |
| C-H⋯N Interaction | C-H (aryl/methyl) | N (triazine) | 3.2 - 3.6 |
Conformational Dynamics and Rotational Barriers
The conformational flexibility of molecules like N-o-Tolyl- researchgate.netbeilstein-journals.orgnih.govtriazine-2,4-diamine is a critical determinant of their chemical and physical properties. The rotation around the C(triazine)-N(o-tolyl) bond is of particular interest, as it governs the relative orientation of the tolyl group with respect to the triazine core. This rotation is not free and is hindered by a significant energy barrier, leading to the existence of stable conformers at room temperature. The study of these dynamics, particularly the quantification of the rotational energy barriers, provides valuable insights into the molecule's structure-property relationships.
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful experimental technique used to investigate the rates of conformational exchange processes, such as bond rotations. In the case of substituted aminotriazines, DNMR experiments performed at variable temperatures can provide quantitative data on the energy barriers separating the different rotamers. mdpi.com
At low temperatures, the rate of rotation around the C(triazine)-N(amino) bond is slow on the NMR timescale. This "slow exchange regime" results in the appearance of distinct signals for each magnetically non-equivalent nucleus in the different conformers. As the temperature is increased, the rate of rotation accelerates. When the rate of exchange becomes comparable to the frequency difference between the signals of the two conformers, the individual signals broaden and eventually coalesce into a single, time-averaged signal at a specific temperature known as the coalescence temperature (Tc).
By analyzing the lineshape of the NMR signals at different temperatures, or by using the coalescence temperature, it is possible to calculate the free energy of activation (ΔG‡) for the rotational barrier. For various arylamino-1,3,5-triazines, these barriers have been experimentally determined and typically fall within the range of 13 to 18 kcal/mol (53–77 kJ mol−1). mdpi.com The specific value of the rotational barrier is influenced by factors such as the nature of the substituents on both the triazine ring and the aryl group, as well as the solvent used for the measurement. mdpi.com
Table 1: Representative Rotational Barriers for Substituted Aminotriazines Determined by Dynamic NMR
| Compound Class | Substituents | Solvent | Rotational Barrier (kcal/mol) |
| Arylamino-1,3,5-triazines | Various | Various | 14 - 18 |
| 2,4-Diamino-1,3,5-triazine derivatives | Various | Various | 13 - 15 |
| Chloro- or alkoxy-diaminotriazines | Various | Various | > 17.2 |
This table presents a range of typical values for classes of compounds related to N-o-Tolyl- researchgate.netbeilstein-journals.orgnih.govtriazine-2,4-diamine, as specific data for the target compound is not available in the cited literature. researchgate.netmdpi.com
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complementary approach to experimental studies for elucidating the conformational landscape of molecules. DFT calculations can be used to model the geometries and relative energies of the stable ground state conformers and the transition states that connect them. mdpi.com
For a molecule like N-o-Tolyl- researchgate.netbeilstein-journals.orgnih.govtriazine-2,4-diamine, computational modeling would involve a conformational search to identify the lowest energy arrangements of the molecule. This typically involves rotating the o-tolyl group relative to the triazine ring and calculating the potential energy at each step. The resulting potential energy surface would reveal the stable conformers as energy minima and the transition states as energy maxima. The energy difference between a ground state and a transition state corresponds to the rotational energy barrier.
In related systems, DFT calculations have successfully predicted the existence of multiple conformers, often described as symmetric or asymmetric, depending on the relative orientation of the substituents. mdpi.com For instance, a "propeller-like" symmetric conformer might be one of the stable ground states. The transition state for rotation often involves a conformation where the aryl ring is perpendicular to the triazine ring, maximizing steric hindrance.
The accuracy of the calculated rotational barriers is dependent on the level of theory and the basis set used in the calculations. Modern computational methods can provide results that are in good agreement with experimental data obtained from DNMR. mdpi.comresearchgate.net These computational studies not only provide quantitative estimates of the energy barriers but also offer a detailed three-dimensional picture of the molecular geometries of the ground and transition states, which is often difficult to obtain from experimental methods alone.
Table 2: Hypothetical Computational Data for Conformational Analysis of N-o-Tolyl- researchgate.netbeilstein-journals.orgnih.govtriazine-2,4-diamine
| Conformer/State | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) |
| Ground State 1 (GS1) | ~30° | 0 |
| Ground State 2 (GS2) | ~150° | 0.5 |
| Transition State (TS) | ~90° | 15 - 18 |
This table is a hypothetical representation of the expected results from a DFT calculation on N-o-Tolyl- researchgate.netbeilstein-journals.orgnih.govtriazine-2,4-diamine, based on findings for similar molecules. The dihedral angle refers to the rotation around the C(triazine)-N(tolyl) bond. Specific computational results for the target compound are not available in the cited literature.
Computational and Theoretical Chemistry Investigations
Electronic Structure and Energetics via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-N (triazine ring) | 1.33 - 1.34 | 113 - 126 |
| C-N (amino group) | 1.36 - 1.38 | - |
| C-C (phenyl ring) | 1.39 - 1.41 | 119 - 121 |
| N-C-N (triazine ring) | - | ~126 |
| C-N-C (triazine ring) | - | ~113 |
This interactive table is based on typical values found in computational studies of similar triazine derivatives.
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
The HOMO is associated with the ability to donate an electron, while the LUMO is associated with the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity.
For N-o-Tolyl- nih.govrsc.orgdntb.gov.uatriazine-2,4-diamine, the HOMO is expected to be localized primarily on the electron-rich amino groups and the tolyl ring, while the LUMO is likely to be centered on the electron-deficient triazine ring. This distribution facilitates intramolecular charge transfer (ICT) from the donor moieties (amino and tolyl groups) to the acceptor triazine core upon electronic excitation. The substituent on the triazine ring significantly influences the HOMO-LUMO energy levels and the resulting band gap.
Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Analogous Triazine Derivatives (Note: This data is illustrative and based on general findings for substituted 1,3,5-triazines.)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2,4-diamino-6-phenyl-1,3,5-triazine | -6.2 | -1.5 | 4.7 |
| 2,4-diamino-6-(p-tolyl)-1,3,5-triazine | -6.1 | -1.4 | 4.7 |
This interactive table showcases how substituents can tune the electronic properties of the triazine core.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack.
For N-o-Tolyl- nih.govrsc.orgdntb.gov.uatriazine-2,4-diamine, the MEP would likely show negative potential around the nitrogen atoms of the triazine ring and the amino groups, indicating their nucleophilic character. The hydrogen atoms of the amino groups and the tolyl ring would exhibit positive potential, highlighting their electrophilic nature. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding.
Reaction Mechanism and Pathway Prediction
Computational chemistry is also employed to investigate the mechanisms of chemical reactions, providing insights into the feasibility of different reaction pathways.
The strength of the bond between the tolyl group and the triazine ring (an N-C bond) is a critical factor in the thermal stability of N-o-Tolyl- nih.govrsc.orgdntb.gov.uatriazine-2,4-diamine. The N-C bond dissociation energy (BDE) can be calculated using DFT methods to predict the energy required to break this bond. A higher BDE indicates a more stable bond. The Gibbs free energy of dissociation provides a more complete picture by also considering entropy effects. These calculations can help in understanding the degradation mechanisms of the compound at elevated temperatures.
The cleavage of the N-C bond can proceed through different mechanisms. Homolytic cleavage results in the formation of two radical species, while mesolytic cleavage involves the formation of an ion pair. Computational studies can be used to calculate the activation energies and reaction energies for both pathways. By comparing the energy barriers of the homolytic and mesolytic cleavage pathways, it is possible to predict the more favorable decomposition mechanism under specific conditions. For many triazine derivatives, the s-triazine ring itself is quite stable, with decomposition often initiated by the cleavage of substituent bonds.
Theoretical Studies on Acid-Catalyzed Hydrolysis and Radical Reactions of Triazines
Theoretical studies are crucial for elucidating the reaction mechanisms of triazine compounds, including their behavior under acidic conditions and in the presence of radicals.
Acid-Catalyzed Hydrolysis: Computational chemistry, particularly using density functional theory (DFT), has been employed to explore the acid-catalyzed hydrolysis of 1,3,5-triazines. researchgate.netacs.org Studies on related compounds like atrazine (B1667683) show that hydrolysis is a key transformation pathway in aqueous environments. acs.org The mechanism generally follows a concerted nucleophilic aromatic substitution (SNAr) pathway. acs.org
Computational models indicate that protonation of a nitrogen atom in the triazine ring is a critical step. This protonation enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack by water. However, computational and experimental studies on triazinyl hydrazones revealed that protonation of the triazine moiety can sometimes retard the acid-catalyzed hydrolysis compared to analogues, suggesting that the specific site of protonation is a key factor in determining the reaction rate. researchgate.net For N-o-Tolyl- nih.govsuperfri.orgresearchgate.nettriazine-2,4-diamine, it is expected that one of the ring nitrogens would be the initial site of protonation, initiating the hydrolysis process to ultimately cleave the ring or substitute the amino groups. The energy barriers for these reactions can be calculated to predict their feasibility under different pH conditions. researchgate.netacs.org
Radical Reactions: The 1,3,5-triazine (B166579) ring is generally resistant to electrophilic substitution but can undergo reactions with nucleophiles. mdpi.com While specific theoretical studies on the radical reactions of N-o-Tolyl- nih.govsuperfri.orgresearchgate.nettriazine-2,4-diamine are not extensively documented, general principles of radical chemistry can be applied. The presence of the aromatic tolyl group and the amino substituents influences the electron density distribution of the triazine core. Theoretical calculations can identify the most likely sites for radical attack by analyzing the spin density distribution in a radical-adduct intermediate. It is plausible that radical reactions could lead to the formation of various byproducts through oxidation or C-C bond cleavage, mechanisms that have been explored in the synthesis of related triazine derivatives. acs.org
Quantitative Structure-Property Relationship (QSPR) Modeling for Rational Molecular Design
Quantitative Structure-Property Relationship (QSPR) and its biological counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational methodologies that correlate the chemical structure of a series of compounds with their physical properties or biological activities. nih.gov These models are invaluable for the rational design of new triazine derivatives with desired characteristics.
For triazine derivatives, QSPR/QSAR studies have been successfully developed to predict various properties, including herbicidal activity, inhibitory action on enzymes like dihydrofolate reductase (DHFR), and lipophilicity. superfri.orgrsc.orgmdpi.com The process involves calculating a set of numerical descriptors for each molecule in a series and then using statistical methods, such as multiple linear regression (MLR), to build a mathematical model. nih.gov
Key molecular descriptors often used in these models for triazines include:
Quantum Chemical Descriptors: Heat of formation, total energy, HOMO (Highest Occupied Molecular Orbital) energy, LUMO (Lowest Unoccupied Molecular Orbital) energy, and electronegativity. nih.gov
Topological Descriptors: Electrotopological state indices that describe the electronic and topological environment of each atom. superfri.org
Steric and Field Descriptors: As used in Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which describe the 3D steric and electrostatic fields around the molecules. rsc.org
A typical QSAR model might take the following form, as seen in studies of triazine-based DHFR inhibitors:
log(1/C) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ...
where log(1/C) represents the biological activity, and the β values are coefficients determined by the regression analysis. superfri.org For instance, a model developed for a series of triazine derivatives showed a high regression coefficient using descriptors like heat of formation and LUMO energy, indicating good predictive power. nih.gov These models provide insights into the structural features that enhance a desired property, guiding the synthesis of more effective compounds like N-o-Tolyl- nih.govsuperfri.orgresearchgate.nettriazine-2,4-diamine for specific applications.
| QSPR/QSAR Study Type | Triazine Derivative Class | Key Descriptors Used | Predicted Property | Reference |
|---|---|---|---|---|
| QSAR | DHFR Inhibitors | Heat of formation, Steric energy, Total energy, LUMO energy | Biological Activity (log 1/C) | nih.gov |
| QSAR | DHFR Inhibitors | Electrotopological state indices, Indicator parameters | Inhibitory Action | superfri.org |
| 3D-QSAR (CoMFA/CoMSIA) | Herbicides (PSII Inhibitors) | Steric fields, Electrostatic fields, Hydrophobic fields | Herbicidal Activity | rsc.org |
| QSRR | s-Triazine Derivatives | Bioactivity descriptors for lipophilicity and solubility | Retention Behavior (Lipophilicity) | mdpi.com |
Advanced Computational Methodologies
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. It provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized orbitals representing bonds, lone pairs, and core electrons.
In a study of a related compound, N,N'-diphenyl-6-piperidin-1-yl- nih.govsuperfri.orgresearchgate.net-triazine-2,4-diamine, NBO analysis revealed the charge transfer occurrences within the molecule, which were correlated with its calculated HOMO-LUMO energies. Such analyses are crucial for understanding the electronic structure and predicting the reactivity and nonlinear optical properties of these compounds.
The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins. nih.gov This partitioning allows for the calculation of atomic properties and the characterization of chemical bonds based on the topology of the electron density (ρ). A key element in AIM analysis is the bond critical point (BCP), a point between two nuclei where the electron density is at a minimum along the bond path but a maximum in the perpendicular directions.
The properties at the BCP, such as the value of the electron density (ρBCP) and its Laplacian (∇²ρBCP), provide insight into the nature of the chemical bond.
A high ρBCP value indicates a strong bond.
A negative ∇²ρBCP is characteristic of a shared (covalent) interaction, where electron density is concentrated between the nuclei.
A positive ∇²ρBCP is typical of a closed-shell (ionic, hydrogen bond, or van der Waals) interaction, where electron density is depleted in the internuclear region.
AIM analysis has been applied to investigate the bonding properties of polymers composed of 1,3,5-triazine units. mdpi.com For N-o-Tolyl- nih.govsuperfri.orgresearchgate.nettriazine-2,4-diamine, AIM could be used to precisely characterize the C-N bonds within the triazine ring, the bonds to the amino and tolyl substituents, and any potential intramolecular hydrogen bonds, providing a detailed map of its electronic structure. nih.gov
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in the crystalline state. The Hirshfeld surface is a 3D surface defined around a molecule in a crystal, where the surface is partitioned based on the electron density contribution from the molecule itself versus all other molecules in the crystal.
This analysis provides a visual representation of intermolecular contacts and can be broken down into a 2D "fingerprint plot," which summarizes the different types of interactions and their relative importance. For triazine derivatives, Hirshfeld analysis has been instrumental in understanding how molecules pack in a crystal. Studies on 2,4-diamino-6-phenyl-1,3,5-triazin-1-ium salts and other related structures have used this method to quantify the contributions of various intermolecular contacts, such as N-H···O, N-H···N, C-H···π, and H···H interactions.
| Interaction Type | Typical Contribution (%) in related Triazines | Description | Reference |
|---|---|---|---|
| H···H | ~27-35% | General van der Waals contacts between hydrogen atoms. | |
| N···H / H···N | ~8-38% | Represents hydrogen bonding involving nitrogen atoms, crucial for network formation. | |
| C···H / H···C | ~16-26% | Often indicative of C-H···π interactions or general van der Waals contacts. | |
| C···N / N···C | ~4% | Contacts between carbon and nitrogen atoms of adjacent molecules. | |
| C···C | ~1.6% | Indicative of π-π stacking interactions between aromatic rings. |
Chemical Reactivity and Derivatization Strategies
Reactivity of the 1,3,5-Triazine (B166579) Core
The 1,3,5-triazine ring is an aromatic, six-membered heterocycle containing three nitrogen atoms. This high nitrogen content makes the ring electron-deficient, which profoundly influences its reactivity.
The electron-deficient nature of the 1,3,5-triazine core makes it a suitable diene component for inverse electron-demand Diels-Alder (IEDDA) reactions. In this type of cycloaddition, an electron-poor diene (the triazine) reacts with an electron-rich dienophile, such as an enamine or ynamine. This reactivity is a powerful tool in heterocyclic synthesis. While 1,2,4-triazines are the most studied in IEDDA reactions due to their balance of reactivity and stability, 1,3,5-triazines also participate in these transformations. The reaction typically proceeds through a [4+2] cycloaddition, followed by the extrusion of a small molecule (like nitrogen gas from 1,2,4-triazines or a nitrile from 1,3,5-triazines) to form a new, stable aromatic ring, such as a pyrimidine (B1678525) or pyridine. This methodology allows for the efficient construction of various N-heterocycles.
The reactivity of the 1,3,5-triazine ring towards substitution reactions is markedly different from that of benzene. Due to its electron-deficient character, the triazine core is generally resistant to electrophilic aromatic substitution. Reactions like nitration and sulfonation often require harsh conditions and can lead to ring cleavage rather than substitution.
Conversely, the triazine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This is particularly evident in derivatives like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), where the chlorine atoms act as excellent leaving groups. The substitution of these chlorine atoms by nucleophiles is a stepwise and temperature-dependent process. Typically, the first substitution occurs at low temperatures (around 0 °C), the second at room temperature, and the third requires heating. This differential reactivity allows for the controlled, sequential introduction of various nucleophiles, including amines, alcohols, and thiols, onto the triazine core. This stepwise approach is a cornerstone for synthesizing a diverse array of mono-, di-, and trisubstituted triazine derivatives, including compounds like N-o-Tolyl- nih.govresearchgate.netscientifiq.aitriazine-2,4-diamine. For instance, a series of 1,3,5-triazine analogues have been prepared through the step-by-step nucleophilic substitution of chlorine atoms in cyanuric chloride. nih.gov
Functional Group Transformations on the o-Tolyl and Amine Moieties
The peripheral groups of N-o-Tolyl- nih.govresearchgate.netscientifiq.aitriazine-2,4-diamine—the o-tolyl and the two amine functions—provide rich opportunities for derivatization.
The methyl group on the o-tolyl substituent is a potential site for oxidation. For example, a copper-catalyzed dehydrogenation method has been reported for the synthesis of aroyl triazines from arylmethyl triazines, using water as the oxygen source in the absence of other oxidants. rsc.org This strategy could potentially convert the tolyl group into a toluoyl group, introducing a ketone functionality.
The exocyclic amino groups are nucleophilic and can undergo various transformations. A notable reaction involves the oxidative functionalization of 2-amino- nih.govresearchgate.netscientifiq.aitriazines with ketones. Depending on the reaction conditions, this can lead to the selective synthesis of either N-( nih.govresearchgate.netscientifiq.aitriazine-2-yl) α-ketoamides or N-( nih.govresearchgate.netscientifiq.aitriazine-2-yl) amides. nih.govmdpi.com The latter transformation proceeds via an oxidative C-C bond cleavage of the ketone. nih.govmdpi.com This provides a powerful method for attaching complex acyl groups to the triazine's amino functions.
The table below summarizes the conditions for these selective transformations. mdpi.com
| Product Type | Catalyst/Reagents | Solvent | Temperature | Atmosphere |
| α-Ketoamide | CuCl, I2 | DMSO | 120 °C | N2 |
| Amide | CuCl2, I2 | 1,2-dichlorobenzene / bis(2-methoxyethyl)ether | 140 °C | O2 |
These reactions demonstrate good functional group tolerance, allowing for the derivatization of various substituted aryl ketones with 2-amino- nih.govresearchgate.netscientifiq.aitriazines. nih.gov
Electrochemical Reactivity and Radical Generation
The electrochemical properties of triazine derivatives have been investigated, particularly their potential as sources of carbon-centered radicals and cations for electrosynthesis.
Computational studies have explored the oxidative cleavage of N-C bonds in triazine derivatives to generate reactive intermediates. Upon one-electron oxidation, these compounds can undergo mesolytic cleavage. Two primary pathways for the cleavage of the oxidized form exist:
Cleavage to a triazinyl radical and a carbocation.
Cleavage to a triazinyl cation and a carbon-centered radical.
In contrast to related alkoxyamines, oxidized triazine adducts generally favor cleavage to a carbon-centered radical rather than a carbocation. scientifiq.airesearchgate.net This process is often exergonic or occurs at relatively low energies. scientifiq.airesearchgate.net However, the pathway can be influenced by the nature of the leaving group; electron-donating leaving groups can favor cleavage to a carbocation, although this is only thermodynamically favored in select cases. scientifiq.airesearchgate.net These findings suggest that triazine-based adducts could be superior to alkoxyamines for the electrochemical generation of carbon-centered radicals. scientifiq.airesearchgate.net
A key advantage of triazine derivatives in electrosynthesis is their relatively low oxidation potentials. Computational studies have shown that the oxidation potentials of various triazine adducts are in the range of –0.1 to +0.2 V vs Fc/Fc+. This is significantly lower than the potentials for corresponding alkoxyamines, which are typically between 0.7 and 1.2 V. scientifiq.airesearchgate.net
The lower oxidation potentials of triazines make these compounds more tolerant of various functional groups during electrosynthesis. scientifiq.airesearchgate.net This means that electrochemical transformations can be carried out without affecting other sensitive groups within the molecule, broadening the synthetic utility of this class of compounds. The general mechanism for the electrochemical oxidation of amines starts with a one-electron oxidation to form a radical cation, which then deprotonates to yield a radical at the α-carbon. mdpi.com This radical can then undergo a second oxidation to produce an iminium cation, which is susceptible to hydrolysis. mdpi.com
Photoreactivity and Excited-State Dynamics (e.g., Excited-State Proton Transfer Mechanisms)researchgate.net
The photoreactivity and excited-state dynamics of N-o-Tolyl- rsc.orgresearchgate.netmdpi.comtriazine-2,4-diamine are not extensively documented in dedicated studies. However, the general behavior of related 2,4-diamino-1,3,5-triazine derivatives and molecules with similar functional groups allows for a theoretical discussion of potential photochemical pathways, particularly concerning excited-state intramolecular proton transfer (ESIPT).
Excited-state intramolecular proton transfer is a photophysical process where a proton is transferred within a molecule upon photoexcitation. rsc.orgrsc.org This phenomenon is common in molecules that contain both a proton-donating group and a proton-accepting group in close proximity, often connected by an intramolecular hydrogen bond. rsc.org In the case of N-o-Tolyl- rsc.orgresearchgate.netmdpi.comtriazine-2,4-diamine, the amino groups can potentially act as proton donors, while the nitrogen atoms of the triazine ring can serve as proton acceptors. rsc.org
Upon absorption of light, the molecule is promoted to an excited electronic state. This excitation can significantly alter the electron distribution, leading to an increase in the acidity of the proton-donating amino group and the basicity of the proton-accepting triazine nitrogen. rsc.org This change in acidity and basicity facilitates the transfer of a proton from an amino group to a ring nitrogen.
The proposed mechanism for ESIPT in a molecule like N-o-Tolyl- rsc.orgresearchgate.netmdpi.comtriazine-2,4-diamine would involve the following steps:
Photoexcitation : The molecule absorbs a photon, transitioning from its ground state (E) to an excited state (E*).
Proton Transfer : In the excited state, an intramolecular proton transfer occurs, forming a tautomeric species (PT*).
De-excitation : The excited tautomer can then relax to its ground state (PT) via radiative (fluorescence) or non-radiative pathways. The fluorescence from the tautomer is typically characterized by a large Stokes shift, meaning the emission occurs at a significantly longer wavelength than the absorption.
Reverse Proton Transfer : In the ground state, the proton transfer is reversed, and the molecule returns to its original form (E).
The feasibility and efficiency of ESIPT are influenced by several factors, including the geometry of the molecule, the strength of the intramolecular hydrogen bond, and the solvent environment. rsc.org The substitution pattern on the triazine ring and the nature of the aryl substituent can modulate the electronic properties and, consequently, the photoreactivity. rsc.org For instance, the presence of electron-donating or electron-withdrawing groups can affect the acidity of the amino protons and the basicity of the triazine nitrogens, thereby influencing the driving force for the proton transfer. nih.gov
While specific experimental data such as quantum yields and excited-state lifetimes for N-o-Tolyl- rsc.orgresearchgate.netmdpi.comtriazine-2,4-diamine are not available in the reviewed literature, studies on other amino-substituted triazines and heterocyclic systems provide a basis for predicting such behavior. rsc.org The general class of 1,3,5-triazine derivatives has been explored for applications in fluorescent materials and as components in photo- and electroluminescent materials, indicating their potential for interesting photophysical properties.
Further computational and experimental studies, including steady-state and time-resolved fluorescence spectroscopy, would be necessary to fully elucidate the photoreactivity and excited-state dynamics of N-o-Tolyl- rsc.orgresearchgate.netmdpi.comtriazine-2,4-diamine and to confirm the occurrence and mechanism of any excited-state proton transfer processes.
Table of Potential Photophysical Processes in N-o-Tolyl- rsc.orgresearchgate.netmdpi.comtriazine-2,4-diamine
| Process | Description | Influencing Factors |
| Photoexcitation | Absorption of a photon leading to an excited electronic state. | Wavelength of incident light, molecular structure. |
| Excited-State Intramolecular Proton Transfer (ESIPT) | Transfer of a proton from an amino group to a triazine nitrogen in the excited state. | Intramolecular hydrogen bond strength, substituent effects, solvent polarity. |
| Fluorescence | Radiative decay from the excited state to the ground state, potentially from both the normal and tautomeric forms. | Molecular rigidity, presence of quenching species. |
| Non-radiative Decay | De-excitation through processes like internal conversion or intersystem crossing without the emission of light. | Molecular vibrations, solvent interactions. |
Supramolecular Chemistry and Self Assembly of N O Tolyl 1 2 3 Triazine 2,4 Diamine and Analogs
Design Principles for Supramolecular Architectures Utilizing Triazine Scaffolds
The design of supramolecular architectures based on triazine scaffolds is a testament to the versatility and predictability of these heterocycles in molecular self-assembly. The 1,3,5-triazine (B166579) core is a planar, electron-deficient aromatic system, which provides a rigid and well-defined platform for the attachment of various functional groups. The nitrogen atoms within the triazine ring act as hydrogen bond acceptors, while substituents can be chosen to introduce hydrogen bond donors, π-stacking surfaces, and coordination sites for metal ions.
Key design principles for creating supramolecular structures with triazine scaffolds include:
Valency and Directionality: The C3 symmetry of the 1,3,5-triazine ring allows for the creation of molecules with well-defined valency and directionality. By strategically placing interacting functional groups at the 2, 4, and 6 positions, it is possible to program the self-assembly process to yield discrete oligomers, extended one-dimensional tapes, two-dimensional sheets, or complex three-dimensional networks.
Hierarchical Assembly: Supramolecular systems based on triazines often exhibit hierarchical assembly, where primary intermolecular interactions lead to the formation of simple motifs, which then organize into larger, more complex structures. This allows for a degree of control over the final architecture by tuning the reaction conditions.
Thermodynamic Control: The non-covalent interactions that drive the self-assembly of triazine-based systems are typically reversible. This means that the formation of the final supramolecular architecture is under thermodynamic control, allowing for error correction and the formation of the most stable structure.
Role of Hydrogen Bonding in Directing Self-Assembly and Crystal Engineering
Hydrogen bonding is a primary tool in directing the self-assembly of N-o-Tolyl- acs.orgnih.govtriazine-2,4-diamine and its analogs. The diaminotriazine moiety presents a specific array of hydrogen bond donors (the amino groups) and acceptors (the ring nitrogen atoms), which can engage in highly specific and directional interactions.
The self-assembly of 2,4-diamino-1,3,5-triazine derivatives is often characterized by the formation of robust hydrogen-bonded networks. researchgate.net The specific patterns of these networks can vary depending on the nature of the substituent at the 6-position. For instance, the crystal structures of various 2,4-diamino-6-R-1,3,5-triazine derivatives reveal a transition from pseudo-honeycomb networks to corrugated rosette layers as the substituent 'R' is changed. researchgate.net In the case of 2,4-diamino-6-methyl-1,3,5-triazine, an extensive network of hydrogen bonds connects the triazine rings into planar molecular tapes. nih.gov These tapes are further interlinked by solvent molecules, leading to a three-dimensional structure. nih.gov
The following table summarizes the hydrogen bond geometries observed in the crystal structure of a cocrystal of 2,4-diamino-6-phenyl-1,3,5-triazine and sorbic acid.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| O2—H2···N3 | 0.82 | 1.82 | 2.6337 (18) | 171 |
| N2—H2A···O1 | 0.86 | 2.35 | 2.9477 (19) | 127 |
| N2—H2B···N5 | 0.86 | 2.22 | 3.0771 (19) | 179 |
| N4—H4A···O1 | 0.86 | 2.04 | 2.8935 (19) | 169 |
| N4—H4B···N1 | 0.86 | 2.18 | 3.031 (2) | 169 |
Data from the crystallographic study of 2,4-diamino-6-phenyl-1,3,5-triazine–sorbic acid (1/1) cocrystal. researchgate.net
π-π Stacking Interactions and Aromatic Stacking Phenomena in Supramolecular Systems
The orientation of the stacked rings can be parallel-displaced or T-shaped, depending on the electronic and steric properties of the interacting molecules. In the solid state, these stacking interactions often lead to the formation of columnar structures or layered arrangements, which further stabilize the crystal lattice. The interplay between hydrogen bonding and π-π stacking allows for the fine-tuning of the solid-state architecture and the physical properties of the resulting materials.
Coordination Chemistry: N-o-Tolyl-acs.orgbenchchem.comnih.govtriazine-2,4-diamine as a Potential Ligand
The nitrogen atoms of the triazine ring and the amino substituents in N-o-Tolyl- acs.orgnih.govtriazine-2,4-diamine make it a potential ligand for coordination to metal ions. The ability of diaminotriazine derivatives to act as ligands opens up the possibility of constructing metal-organic coordination compounds and polymers with diverse structures and functionalities.
The coordination of diaminotriazine-based ligands to metal centers can lead to the formation of a wide array of metal-organic structures. The specific outcome of the coordination event is influenced by the coordination preferences of the metal ion, the nature of the counter-ion, and the solvent system used. Pyridinyl-substituted diaminotriazines, for example, have been shown to form trans square-planar 2:1 complexes with PdCl₂. acs.org The resulting complexes can then further associate through intercomplex hydrogen bonding of the diaminotriazinyl groups. acs.org
The design of the diaminotriazine ligand is a critical factor in determining the geometry of the resulting metal complex and the topology of the coordination network. By modifying the substituents on the triazine ring, it is possible to control the steric environment around the metal center and to introduce additional functional groups that can participate in secondary interactions. This "ligand-encoded" information directs the self-assembly process towards a desired network topology. The use of pyridinyl-substituted diaminotriazines illustrates a hybrid inorganic/organic strategy for constructing materials where coordination bonds to metals are used in conjunction with other interactions to control the organization of the molecular components. acs.org
Host-Guest Chemistry and Molecular Recognition Phenomena
The well-defined cavities and recognition sites present in supramolecular assemblies of diaminotriazines make them suitable candidates for host-guest chemistry and molecular recognition. libretexts.org The interior of a supramolecular assembly can be engineered to have a specific size, shape, and chemical functionality, allowing it to selectively bind to complementary guest molecules. libretexts.org
The binding of a guest molecule within the host cavity is typically driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. The principles of host-guest chemistry are analogous to many biological systems, such as enzyme-substrate and antibody-antigen interactions. libretexts.org The ability of triazine-based macrocycles to recognize and bind various substrates, including cyanuric acid, barbituric acid derivatives, and monosaccharides, has been demonstrated. nih.gov This recognition is often mediated by hydrogen-bonding interactions between the host and the guest. nih.gov
Applications in Advanced Materials Science and Engineering
Covalent Triazine Frameworks (CTFs) and Porous Organic Polymers
Covalent Triazine Frameworks (CTFs) are a class of porous organic polymers (POPs) characterized by their high stability, permanent porosity, and nitrogen-rich structures. mdpi.comrsc.org These materials are constructed from aromatic 1,3,5-triazine (B166579) rings linked by strong covalent bonds, which imparts exceptional chemical and thermal stability. rsc.orgnih.gov
The synthesis of triazine-based porous materials can be broadly categorized into two approaches: those that form the triazine ring during polymerization and those that use pre-formed triazine units as building blocks. nih.govacs.org
The first approach often involves the trimerization of monomers containing nitrile groups. nih.gov A variety of reaction conditions can be employed to achieve this, as detailed in the table below. Other methods include the polycondensation of aromatic amides or the reaction of amidines with aldehydes. nih.govrsc.org
The second strategy utilizes monomers that already contain a triazine ring, such as cyanuric chloride. These monomers are then linked together using reactions like Friedel-Crafts alkylation or cross-coupling reactions. mdpi.comresearchgate.net This modular approach allows for greater control over the final framework structure. acs.org The properties of the resulting CTF, such as surface area and crystallinity, are highly dependent on the geometry of the monomer and the polymerization method used. nih.govacs.org
Table 1: Common Synthesis Methods for Triazine-Based Porous Materials
| Synthesis Method | Description | Typical Conditions | References |
|---|---|---|---|
| Ionothermal Trimerization | Trimerization of aromatic nitrile monomers in a molten salt medium, typically zinc chloride (ZnCl₂), which acts as both a solvent and a catalyst. | High temperatures (e.g., 400-600 °C) in molten ZnCl₂. | rsc.orgmdpi.com |
| Superacid-Catalyzed Polymerization | Polymerization of nitrile-containing monomers using a strong Brønsted acid catalyst. This method can often be performed at lower temperatures. | Trifluoromethanesulfonic acid (CF₃SO₃H) at temperatures from room temperature to 100 °C. | rsc.org |
| Friedel-Crafts Reaction | Cross-coupling of triazine-containing building blocks (like cyanuric chloride) with aromatic compounds using a Lewis acid catalyst. | Lewis acids such as AlCl₃ or methanesulfonic acid. | mdpi.comresearchgate.net |
| Polycondensation Reactions | Formation of polymers through the reaction of monomers with complementary functional groups, such as the reaction between melamine (B1676169) (a triamine) and dialdehydes. | Often carried out in a solvent like DMSO with an acid catalyst. | mdpi.comnih.gov |
While direct synthesis of a CTF using N-o-Tolyl- researchgate.netnih.govfigshare.comtriazine-2,4-diamine as the sole monomer is not prominently documented, its molecular structure lends itself to incorporation into porous organic polymers. As a 2,4-diamino-1,3,5-triazine derivative, this compound possesses two reactive amine functional groups that can participate in polymerization reactions. iaea.org
For instance, it could be used in polycondensation reactions with multifunctional cross-linkers. A common strategy for forming triazine-based POPs is the reaction between a molecule with multiple amine groups and cyanuric chloride. rsc.org In this scenario, the amino groups of N-o-Tolyl- researchgate.netnih.govfigshare.comtriazine-2,4-diamine would react with the chlorine atoms on cyanuric chloride via nucleophilic substitution to form a cross-linked, porous network.
The presence of the ortho-tolyl group introduces asymmetry and steric bulk to the monomer. nih.gov This structural feature would likely disrupt the long-range order and crystallinity typically sought in CTFs, leading to the formation of an amorphous porous organic polymer. However, this asymmetry can also be strategically employed to create materials with specific pore environments and functionalities. The tolyl group could influence the polymer's solubility, thermal properties, and its interaction with guest molecules within the pores.
Metal-Organic Frameworks (MOFs) Utilizing Triazine Ligands
Metal-Organic Frameworks (MOFs) are crystalline materials composed of metal ions or clusters (nodes) connected by organic molecules (linkers). acs.org The use of triazine-based ligands in MOF synthesis is attractive due to the triazine core's C3-symmetry, rigidity, and electron-deficient nature, which can facilitate the construction of diverse and stable frameworks. researchgate.net
The design of triazine-based ligands for MOF synthesis typically involves functionalizing the triazine core with coordinating groups such as carboxylates or nitrogen-containing heterocycles like pyridyl or imidazolyl groups. rsc.orgrsc.org These functional groups are capable of binding to metal centers to form the extended network structure of the MOF.
The synthesis of these MOFs is commonly achieved through solvothermal or hydrothermal methods. rsc.orgnih.govrsc.org In a typical solvothermal synthesis, the metal salt and the triazine-based organic ligand are dissolved in a high-boiling-point solvent, often N,N-dimethylformamide (DMF), and heated in a sealed vessel. acs.org Under these conditions, the components self-assemble into a crystalline framework over hours or days. The choice of metal, ligand, solvent, and reaction temperature can all influence the final structure and properties of the MOF. rsc.org For example, the reaction of 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) with various metal salts like AgNO₃, CuSO₄, and CuCN under hydrothermal conditions has been shown to produce a range of 1D, 2D, and 3D coordination polymers. figshare.comnih.govacs.org
The topology of a MOF describes the underlying connectivity of its nodes and linkers, abstracting the chemical details to a simple periodic graph. rsc.orgucl.ac.uk The geometry of the triazine-based ligand plays a crucial role in determining the final topology of the framework. rsc.org Ligands with C3-symmetry, such as 1,3,5-triazine functionalized at the 2, 4, and 6 positions, can act as 3-connected nodes, leading to the formation of specific network topologies.
When these 3-connected organic linkers are combined with metal clusters of varying connectivity, a wide array of complex 3D networks can be formed. berkeley.edu The analysis of these structures often involves simplifying complex multi-node frameworks into more fundamental underlying nets to better understand their structural features and guide the design of new materials. rsc.orgrsc.org
Table 2: Examples of Triazine-Based Ligands and Resulting MOF Topologies
| Triazine-Based Ligand | Metal Ion / Cluster | Resulting Topology / Structure | Reference |
|---|---|---|---|
| 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) | Cu(I) | 3D framework with honeycomb architecture | figshare.com |
| 1,3,5-triazine-2,4,6-triyltrithio-triacetic acid (H₃L) | Pb(II) | Novel 4-nodal (3, 4, 5, 6)-connected 3D framework | rsc.org |
| 1,3,5-triazine-2,4,6-triyltrithio-triacetic acid (H₃L) | Ni(II) | Novel 3-nodal (3, 4)-connected 3D framework | rsc.org |
| 2,4,6-tris(3,5-dicarboxylphenylamino)-1,3,5-triazine (H₆TDPAT) | Co(II) | 3D porous framework | researchgate.net |
Energetic Materials Design: Computational Studies for Enhanced Stability and Performance Prediction
The high nitrogen content and positive enthalpy of formation of the s-triazine ring make it a key structural motif in the design of high-energy density materials (HEDMs). researchgate.netias.ac.in Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the energetic properties of novel triazine derivatives, guiding synthetic efforts toward the most promising candidates. bit.edu.cnpurdue.edupurdue.edu
These computational studies allow researchers to calculate key performance indicators such as the heat of formation (HOF), density (ρ), detonation velocity (D), and detonation pressure (P). nih.govdtic.mil The relationship between the molecular structure of a triazine derivative and its energetic properties can be systematically explored by varying the substituent groups on the triazine ring. bit.edu.cn
For example, studies have shown that introducing explosophoric groups like nitro (-NO₂), azido (B1232118) (-N₃), and nitramino (-NHNO₂) can significantly enhance energetic performance. researchgate.netnih.govresearchgate.net Computational results indicate that -NO₂ groups are effective at increasing the density of the material, while -N₃ groups lead to very high heats of formation. researchgate.net Furthermore, the analysis of bond dissociation energies helps in predicting the thermal stability of these compounds, with C-NH₂ and C-N₃ bonds often being more stable than C-NO₂ bonds. researchgate.net By comparing the calculated properties of new designs to those of well-known explosives like TNT and RDX, researchers can identify promising new HEDMs with potentially superior performance and improved stability. nih.govrsc.org
Table 3: Computationally Predicted Energetic Properties of Selected Triazine Derivatives
| Compound/Derivative | Predicted Density (ρ) (g/cm³) | Predicted Heat of Formation (HOF) (kJ/mol) | Predicted Detonation Velocity (D) (km/s) | Predicted Detonation Pressure (P) (GPa) | Reference |
|---|---|---|---|---|---|
| 2,4,6-tris(1H-tetrazol-5-yl)-1,3,5-triazine (H₃TTT) | 1.83 (exp.) | 1190 | 7.43 | 22.4 | rsc.orgrsc.org |
| Hydrazinium salt of H₃TTT | 1.82 (exp.) | 1189 | 8.06 | 24.8 | rsc.orgrsc.org |
| Hydroxylammonium salt of H₃TTT | 1.82 (exp.) | 889 | 7.98 | 24.6 | rsc.orgrsc.org |
| Trinitromethyl-substituted triazolo-triazine | 1.99 | 434.7 | 9.00 | 37.68 | researchgate.net |
| TNT (Reference) | 1.65 (exp.) | -67 | 6.88 | 19.5 | rsc.orgrsc.org |
| RDX (Reference) | 1.82 (exp.) | +62 | 8.75 | 34.0 | rsc.org |
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The conventional synthesis of 2,4-diamino-1,3,5-triazine derivatives often involves multi-step procedures that can be time-consuming and may utilize harsh reagents. Current research is heavily focused on developing more efficient and selective synthetic methodologies. A significant advancement in this area is the adoption of microwave-assisted organic synthesis (MAOS). nih.govresearchgate.net This technique has been shown to dramatically reduce reaction times, often from hours to minutes, while improving reaction yields and purity of the final product. For the synthesis of related diaryl-1,3,5-triazine-2,4-diamines, a one-pot, microwave-assisted three-component reaction of cyanoguanidine, an aromatic aldehyde, and an arylamine has proven effective. nih.gov This approach offers a streamlined pathway to a diverse library of triazine derivatives and is a promising route for the efficient synthesis of N-o-Tolyl- nih.govlookchem.comnih.govtriazine-2,4-diamine.
Furthermore, green chemistry principles are increasingly being integrated into synthetic protocols. Ultrasound-assisted synthesis, or sonochemistry, represents another frontier, offering rapid and efficient reactions, often in aqueous media, thereby reducing the reliance on volatile organic solvents. mdpi.com The reaction of dicyandiamide (B1669379) with nitriles under microwave irradiation is another green method that minimizes solvent use and simplifies purification. researchgate.netrsc.org These innovative approaches are pivotal for developing more sustainable and economical production methods for N-o-Tolyl- nih.govlookchem.comnih.govtriazine-2,4-diamine.
| Synthesis Method | Key Advantages |
| Microwave-Assisted Synthesis | Rapid reaction times, Improved yields, High purity |
| Ultrasound-Assisted Synthesis | Energy efficiency, Use of greener solvents (e.g., water) |
| Green Chemistry Approaches | Reduced solvent usage, Simplified work-up procedures |
Advanced Computational Design for Predictive Materials Science and Chemical Transformations
The role of computational chemistry in modern materials science cannot be overstated. For N-o-Tolyl- nih.govlookchem.comnih.govtriazine-2,4-diamine, advanced computational modeling is being explored to predict its physicochemical properties, reactivity, and potential applications. Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are instrumental in this regard.
3D-QSAR studies on libraries of 6,N²-diaryl-1,3,5-triazine-2,4-diamines have been successful in building models that correlate the molecular structure with biological activity, such as anticancer properties. nih.gov These models can guide the rational design of new derivatives of N-o-Tolyl- nih.govlookchem.comnih.govtriazine-2,4-diamine with enhanced therapeutic potential. By understanding the electronic and steric requirements for a desired activity, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources.
Computational methods are also crucial for predicting the behavior of these molecules in various chemical transformations. For instance, understanding the reaction mechanisms for the synthesis of functionalized 1,3,5-triazines can lead to the development of more selective and higher-yielding reactions. nih.gov
Exploration of N-o-Tolyl-nih.govlookchem.comnih.govtriazine-2,4-diamine in Multi-component and Hybrid Chemical Systems
The unique structure of N-o-Tolyl- nih.govlookchem.comnih.govtriazine-2,4-diamine, with its multiple hydrogen bond donors and acceptors, makes it an excellent candidate for the construction of multi-component molecular systems and hybrid materials. The 1,3,5-triazine (B166579) core is a well-established building block in supramolecular chemistry, capable of forming predictable and robust hydrogen-bonded networks.
Research into related 1,3,5-triazine derivatives has demonstrated their utility as coupling reagents for creating highly structured, multifunctional molecules. For example, three-component systems based on porphyrin, cyanuric chloride (a triazine derivative), and carborane clusters have been synthesized. mdpi.com This highlights the potential of the triazine scaffold to act as a versatile linker for assembling complex molecular architectures. The exploration of N-o-Tolyl- nih.govlookchem.comnih.govtriazine-2,4-diamine in similar multi-component systems could lead to novel materials with applications in areas such as catalysis, sensing, and drug delivery. The ability to fine-tune the properties of these systems by modifying the peripheral groups on the triazine ring is a particularly attractive feature for materials design.
Integration with Nanotechnology for Advanced Functional Materials
The convergence of nanotechnology and materials science has opened up new avenues for the application of organic molecules like N-o-Tolyl- nih.govlookchem.comnih.govtriazine-2,4-diamine. The integration of this compound with nanomaterials can lead to the development of advanced functional materials with synergistic properties.
For instance, the self-assembly of triazine derivatives can be utilized to create ordered nanostructures. researchgate.net The hydrogen-bonding capabilities of N-o-Tolyl- nih.govlookchem.comnih.govtriazine-2,4-diamine could be harnessed to direct the assembly of nanoparticles or to functionalize the surface of nanomaterials, thereby modifying their properties and performance. While specific research on the integration of N-o-Tolyl- nih.govlookchem.comnih.govtriazine-2,4-diamine with nanotechnology is still in its nascent stages, the foundational work with other triazine derivatives provides a strong rationale for future exploration in this area. Potential applications could include the development of novel nanocomposites for electronics, photonics, and biomedical applications.
Addressing Fundamental Challenges in Scalability and Sustainability of Synthesis and Application
While the novel synthetic routes discussed in section 8.1 offer significant improvements in efficiency and selectivity, the scalability and sustainability of these processes remain critical challenges for the widespread application of N-o-Tolyl- nih.govlookchem.comnih.govtriazine-2,4-diamine. Transitioning from laboratory-scale synthesis to industrial production requires careful consideration of factors such as cost of starting materials, energy consumption, and waste generation.
The adoption of green chemistry principles is paramount in addressing these challenges. Methodologies that utilize renewable starting materials, minimize the use of hazardous solvents, and allow for the recycling of catalysts are essential for sustainable production. researchgate.netmdpi.com For example, the use of water as a solvent in sonochemical synthesis significantly enhances the environmental profile of the process. mdpi.com
Furthermore, a life-cycle assessment of the synthesis and application of N-o-Tolyl- nih.govlookchem.comnih.govtriazine-2,4-diamine will be crucial to identify and mitigate potential environmental impacts. The development of robust and scalable purification techniques is another important aspect that needs to be addressed to ensure the economic viability of this compound for various applications.
| Challenge | Potential Solution |
| Scalability of Synthesis | Development of continuous flow processes, Optimization of reaction conditions for large-scale reactors |
| Sustainability of Synthesis | Use of green solvents and catalysts, Waste minimization and recycling |
| Economic Viability | Sourcing of cost-effective starting materials, Efficient purification methods |
Q & A
Basic: What are the most reliable synthetic routes for N-o-Tolyl-[1,3,5]triazine-2,4-diamine, and how can purity be optimized?
Answer:
- Microwave-assisted synthesis offers efficient one-pot reactions for triazine derivatives. For example, cyanoguanidine can react with o-toluidine and aldehydes under microwave irradiation (100–120°C, 30–60 min) to yield substituted triazines with reduced side products .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or ethanol) to enhance reactivity and solubility. Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Answer:
- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., o-tolyl vs. para isomers) via aromatic proton splitting and coupling constants .
- X-ray crystallography : Use SHELXL/SHELXS for small-molecule refinement to resolve bond lengths and angles, particularly for verifying triazine ring planarity and hydrogen-bonding networks .
- Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ~316.3 g/mol for C₁₀H₁₁N₅) and detect impurities .
Advanced: How can computational modeling predict the compound’s electronic properties and reactivity?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute HOMO-LUMO gaps (critical for organic electronics) and electrostatic potential maps (identify nucleophilic/electrophilic sites) .
- Molecular docking : Screen against biological targets (e.g., cysteine proteases) using AutoDock Vina. Focus on triazine’s NH groups for hydrogen bonding with active-site residues .
Advanced: What experimental strategies address low aqueous solubility in biological assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
